molecular formula C7H6N2O4 B072122 4-Amino-3-nitrobenzoic acid CAS No. 1588-83-6

4-Amino-3-nitrobenzoic acid

Cat. No. B072122
CAS RN: 1588-83-6
M. Wt: 182.13 g/mol
InChI Key: ZZNAYFWAXZJITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-nitrobenzoic acid is a compound with the molecular formula H2NC6H3(NO2)CO2H and a molecular weight of 182.13 . It is used in various scientific research applications, including as a substrate for enzymatic reactions and linker in peptide synthesis .


Synthesis Analysis

The synthesis of 4-amino-3-nitrobenzoic acid can be achieved through a simple Fischer esterification reaction . This compound can be synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .


Molecular Structure Analysis

The molecular structure of 4-amino-3-nitrobenzoic acid has been studied using X-ray crystallography . The compound has been obtained in two crystalline states: the triclinic crystal form (polymorph II) and the known monoclinic form (polymorph I) . In polymorph I, 4-A3NBA molecules are associated with the 3D network by H-bonds, while in polymorph II, the H-bonded layers are incorporated into the crystal structure by π•••π interactions .


Physical And Chemical Properties Analysis

4-Amino-3-nitrobenzoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 417.8±35.0 °C at 760 mmHg, and a flash point of 206.5±25.9 °C . It has a molar refractivity of 44.0±0.3 cm3 and a molar volume of 116.1±3.0 cm3 .

Scientific Research Applications

Synthesis of Cu (II) Complex

4-A3NBA is used in the synthesis of the Cu (II) complex. The structure of the compound was studied using element analysis, IR- and UV-spectroscopy, and Hirshfeld surface analysis . The Cu (II) ions coordinate two 4-A3NBA molecules bidentately through the oxygen atoms of the carboxylate group .

Antimicrobial and Antitumor Activities

In silico studies of the 4-A3NBA ligand and Cu-complex attested that antimicrobial and antitumor activities indicate a higher affinity of the complex for some key binding sites especially relatively to S. aureus and KDM4 .

Role in Fluorescent Probes

4-A3NBA finds diverse applications in scientific research, including its role as a basic component of fluorescent probes .

Reagent in Organic Synthesis

4-A3NBA is used as a reagent in organic synthesis . It is a white crystalline solid causing skin, eye, and respiratory irritation .

Substrate for Enzymatic Reactions

4-A3NBA is used as a substrate for enzymatic reactions . It plays an important role in the metabolic pathway .

Linker in Peptide Synthesis

4-A3NBA is used as a linker in peptide synthesis . The advantages of 4-A3NBA use include its low cost and wide availability .

Synthesis of 4-A3NBA Methyl Ester

The synthesis of 4-amino-3-nitrobenzoic acid methyl ester is a simple Fischer esterification reaction . The compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .

Potential Applications in Drug Development

The biochemical and physiological effects of 4-A3NBA are not well understood. Therefore, future directions for 4-A3NBA research include an investigation of its biochemical and physiological effects, as well as its potential applications in drug development .

Safety and Hazards

4-Amino-3-nitrobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

Future Directions

The biochemical and physiological effects of 4-amino-3-nitrobenzoic acid are not well understood. Therefore, future directions for 4-A3NBA research include an investigation of its biochemical and physiological effects, as well as its potential applications in drug development .

properties

IUPAC Name

4-amino-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNAYFWAXZJITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061805
Record name Benzoic acid, 4-amino-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Amino-3-nitrobenzoic acid

CAS RN

1588-83-6
Record name 4-Amino-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-nitrobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001588836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3-nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-amino-3-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-amino-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-3-nitrobenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WN3LT7BG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.